1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)- is a heterocyclic compound that combines the structural features of benzimidazole and imidazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)- typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Imidazole Ring: The imidazole ring can be introduced through cyclization reactions involving suitable precursors such as glyoxal or its derivatives.
Thiomethylation: The thiomethyl group can be introduced by reacting the benzimidazole-imidazole intermediate with thiomethylating agents like methylthiol or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzimidazole or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can act as an inhibitor or modulator of specific biological pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole, 2-(((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)methyl)
- 1H-Benzimidazole, 2-(((1-(4-bromophenyl)-1H-imidazol-2-yl)thio)methyl)
- 1H-Benzimidazole, 2-(((1-(4-methylphenyl)-1H-imidazol-2-yl)thio)methyl)
Uniqueness
1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)- is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s biological activity, stability, and physicochemical properties. Fluorine atoms are known to enhance the metabolic stability and membrane permeability of compounds, making this particular derivative potentially more effective in its applications compared to its analogs.
Properties
CAS No. |
123823-67-6 |
---|---|
Molecular Formula |
C17H13FN4S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[[1-(4-fluorophenyl)imidazol-2-yl]sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H13FN4S/c18-12-5-7-13(8-6-12)22-10-9-19-17(22)23-11-16-20-14-3-1-2-4-15(14)21-16/h1-10H,11H2,(H,20,21) |
InChI Key |
HDQPTCMQQGBERL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NC=CN3C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.